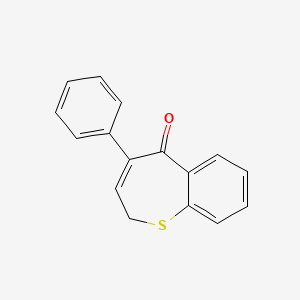

1-Benzothiepin-5(2H)-one, 4-phenyl-

Description

Historical Context and Evolution of Benzothiepin Chemistry

The exploration of seven-membered heterocyclic compounds, including those containing sulfur, has been a journey of evolving synthetic strategies and a growing appreciation for their chemical and biological potential. researchgate.net While the broader history of heterocyclic chemistry dates back to the 19th century, the focused investigation of benzothiepins is a more recent endeavor. Early forays into this area were often driven by the desire to create novel molecular frameworks and to understand the impact of incorporating a seven-membered sulfur-containing ring on the properties of bicyclic systems.

The synthesis of the benzothiepin core has been a central theme in its historical development. A variety of synthetic methods have been developed over the years, ranging from ring-expansion reactions to the cyclization of appropriately functionalized precursors. nih.gov For instance, reactions involving 4-arylmethylene-3,4-dihydro- nih.gov-benzothiepin-5(2H)-ones with various reagents have been explored to construct more complex heterocyclic systems. nih.gov These studies have not only provided access to a diverse range of benzothiepin derivatives but have also shed light on the reactivity and stability of the seven-membered ring. The continuous development of new synthetic methodologies remains a key driver in advancing the field of benzothiepin chemistry.

Structural Features and Core Scaffolds within the Benzothiepin Class

The benzothiepin class of compounds is defined by the fusion of a benzene (B151609) ring to a thiepin ring. The thiepin ring is a seven-membered heterocycle containing one sulfur atom. The position of the sulfur atom and the degree of saturation in the seven-membered ring give rise to a variety of isomeric benzothiepin scaffolds.

The conformational flexibility of the seven-membered thiepin ring is a key structural feature. Unlike rigid six-membered rings, the thiepin ring can adopt various conformations, such as boat and chair forms, which can interconvert. slideshare.net This conformational dynamism can have a significant impact on the molecule's biological activity and its interactions with other molecules. The fusion of the benzene ring introduces a degree of rigidity to one part of the molecule, while the seven-membered ring retains its flexibility.

Table 1: Key Structural Features of the Benzothiepin Core

| Feature | Description |

| Core Structure | A benzene ring fused to a seven-membered ring containing a sulfur atom. |

| Isomerism | Positional isomers are possible depending on the location of the sulfur atom and double bonds within the thiepin ring. |

| Conformation | The seven-membered thiepin ring is flexible and can adopt various non-planar conformations, such as boat and chair forms. slideshare.net |

| Aromaticity | The parent benzothiepin system is generally considered non-aromatic. slideshare.net |

Significance of Seven-Membered Sulfur Heterocycles in Synthetic and Mechanistic Chemistry

Seven-membered heterocyclic compounds, in general, are of significant interest in organic chemistry. researchgate.net The inclusion of a sulfur atom within a seven-membered ring, as in thiepins and their benzo-fused derivatives, introduces unique electronic and steric properties that make them valuable in both synthetic and mechanistic studies.

From a synthetic perspective, seven-membered sulfur heterocycles serve as versatile building blocks for the construction of more complex molecular architectures. Their unique reactivity allows for a variety of chemical transformations, including ring-opening, ring-contraction, and cycloaddition reactions. rsc.org The development of synthetic routes to these heterocycles is an active area of research, with methods often involving ring-enlargement strategies. nih.gov

In mechanistic chemistry, the study of seven-membered sulfur heterocycles provides insights into reaction pathways and the behavior of flexible ring systems. The conformational properties of the thiepin ring, for instance, can influence the stereochemical outcome of reactions. Furthermore, the presence of the sulfur atom can direct the course of a reaction through its ability to stabilize adjacent charges or participate in pericyclic reactions. The reactivity of thiophenes and their benzo derivatives, which are related five-membered sulfur heterocycles, has been extensively studied and provides a comparative basis for understanding the chemistry of their seven-membered counterparts. researchgate.net

The exploration of the reactivity of these compounds continues to contribute to our fundamental understanding of organic reaction mechanisms. researchgate.net

Structure

3D Structure

Properties

CAS No. |

58665-27-3 |

|---|---|

Molecular Formula |

C16H12OS |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

4-phenyl-2H-1-benzothiepin-5-one |

InChI |

InChI=1S/C16H12OS/c17-16-13(12-6-2-1-3-7-12)10-11-18-15-9-5-4-8-14(15)16/h1-10H,11H2 |

InChI Key |

IKBXBAJKIAWXDF-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzothiepin 5 2h One, 4 Phenyl and Its Analogues

Classical and Contemporary Approaches to the Benzothiepin Ring System

The synthesis of the benzothiepin framework, a key structural motif in various biologically active compounds, has been approached through several strategic disconnections. These approaches can be broadly categorized into ring-closing strategies and the formation of precursors through condensation reactions.

Ring-Closing Strategies: Cyclization Reactions

The crucial step in the synthesis of the 1-benzothiepin-5(2H)-one system is the formation of the seven-membered ring, which is typically achieved through intramolecular cyclization reactions. These can be promoted by acids, bases, or transition metal catalysts.

Acid-catalyzed cyclization is a well-established method for the synthesis of cyclic ketones. Polyphosphoric acid (PPA) is a particularly effective reagent for this transformation due to its strong dehydrating properties and moderate acidity. ccsenet.orgresearchgate.net This method has been successfully employed in the synthesis of various cyclic ketones through the cyclization of carboxylic acids onto aromatic rings. ccsenet.orgresearchgate.net

In the context of 1-benzothiepin-5(2H)-one, 4-phenyl-, a plausible synthetic route would involve the PPA-mediated cyclization of a precursor such as 3-(phenyl(phenylthio)methyl)benzoic acid or a related derivative. The strong acid facilitates an intramolecular Friedel-Crafts acylation, where the carboxylic acid group attacks the aromatic ring to form the seven-membered thiepine (B12651377) ring and the desired ketone functionality. The use of PPA in such cyclizations often provides good yields and is a common strategy in the synthesis of polycyclic compounds. ccsenet.orgnih.gov PPA has also been utilized in microwave-assisted cyclizations, which can lead to shorter reaction times and higher yields. beilstein-journals.org

Table 1: Examples of PPA-Mediated Cyclization Reactions

| Precursor Type | Product Type | Reference |

|---|---|---|

| Carboxylic Acids | Cyclic Ketones | ccsenet.orgresearchgate.net |

| α-Acyl N-arylcinnamamides | Indeno[2,1-c]quinolin-6(7H)-ones | nih.gov |

| ω-Arylaminonitriles | 1-Aryl-2-iminoazacycloalkanes | beilstein-journals.org |

Base-catalyzed cyclization reactions offer an alternative pathway to the benzothiepin ring system. These reactions can proceed through various mechanisms, including intramolecular condensation or nucleophilic substitution. For instance, a base can be used to deprotonate a suitable precursor, generating a nucleophile that attacks an electrophilic center within the same molecule to form the cyclic structure.

In the synthesis of related heterocyclic systems like 1,5-benzothiazepines, solid base catalysts have been employed in a one-pot synthesis, demonstrating the utility of base catalysis in achieving cyclization. nih.gov A similar strategy could be envisioned for the synthesis of 1-benzothiepin-5(2H)-ones, where a suitably functionalized precursor undergoes base-promoted intramolecular cyclization. For example, a precursor containing a thiol and a leaving group on adjacent side chains of an aromatic ring could cyclize in the presence of a base. The base would deprotonate the thiol, and the resulting thiolate would displace the leaving group to form the thiepine ring. The synthesis of bicyclic functionalized nitroxides has also been achieved through base-promoted recyclization. mdpi.com

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the construction of complex organic molecules. mdpi.com Palladium-catalyzed C-H arylation is a notable example, allowing for the direct formation of carbon-carbon bonds between aromatic rings. nih.govrsc.org This methodology can be applied to the synthesis of 1-benzothiepin-5(2H)-one, 4-phenyl- by creating the 4-phenyl substitution through direct arylation of a benzothiepinone precursor or by a domino reaction involving cyclization and arylation.

For instance, a palladium catalyst can facilitate the intramolecular coupling of an aryl halide with a C-H bond on the same molecule to form the seven-membered ring. mdpi.com Alternatively, a pre-formed benzothiepinone could undergo palladium-catalyzed C-H arylation at the 4-position with a phenylating agent. nih.govrsc.org The synthesis of various benzodiazepine (B76468) derivatives has been successfully achieved using palladium-catalyzed reactions, highlighting the versatility of this approach for constructing seven-membered heterocyclic rings. mdpi.comnih.govnih.gov

Table 2: Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis

| Reaction Type | Target Heterocycle | Reference |

|---|---|---|

| Direct (Het)arylation | Benzo-bis-thiadiazoles | nih.gov |

| C-H Arylation | Benzodiazepines | mdpi.comrsc.org |

| C-H Arylation | Benzophospholes | rsc.org |

| Cyclization | 1,4-Benzodiazepines | nih.govnih.gov |

Oxidative cyclocondensation provides another synthetic route to benzothiepin derivatives. This approach involves the formation of the heterocyclic ring through a condensation reaction coupled with an oxidation step. For example, the reaction of 2-aminobenzamide (B116534) or 2-aminobenzenesulfonamide (B1663422) with benzyl (B1604629) alcohols or aldehydes can lead to the formation of quinazolinones and benzothiadiazine 1,1-dioxides, respectively, through an oxidative process. rsc.org

A similar strategy could be adapted for the synthesis of 1-benzothiepin-5(2H)-one, 4-phenyl-. A suitable acyclic precursor containing a thiol group and a latent carbonyl functionality could undergo an intramolecular condensation followed by oxidation to yield the target molecule. Palladium-catalyzed oxidative cyclization has also been reported for the synthesis of benzothiophene (B83047) derivatives, which could potentially be extended to the synthesis of benzothiepins. nih.gov Furthermore, copper-catalyzed oxidative cyclization has been used to synthesize benzo[b] nih.govnih.govdiazocin-6(5H)-one derivatives. rsc.org

Condensation Reactions as Precursors to Benzothiepin Formation

The synthesis of the benzothiepin ring system often begins with the construction of a suitable acyclic precursor through a condensation reaction. These precursors are designed to contain all the necessary atoms and functional groups in the correct arrangement for the subsequent cyclization step.

A common type of condensation reaction used in the synthesis of related heterocycles is the benzoin (B196080) condensation, which is a coupling reaction between two aldehydes to form an α-hydroxyketone. organic-chemistry.orgyoutube.com While not directly applicable to the synthesis of the target molecule, the principles of condensation chemistry are central. For instance, the condensation of 2-aminothiophenols with α,β-unsaturated aldehydes is a known method for preparing 2-thioalkyl benzothiazoles. nih.gov Similarly, the synthesis of oxazolone (B7731731) derivatives can be achieved through the condensation of N-acylglycines with aromatic aldehydes. core.ac.uk In the context of 1-benzothiepin-5(2H)-one, 4-phenyl-, a key precursor could be assembled via a condensation reaction that brings together the phenylthio, phenyl, and carboxylic acid moieties in the correct positions for subsequent cyclization.

Multicomponent Reaction Strategies

While a direct one-pot multicomponent reaction (MCR) specifically tailored for the synthesis of 1-Benzothiepin-5(2H)-one, 4-phenyl- is not extensively documented in the literature, the principles of MCRs can be applied to construct analogous and related sulfur-containing heterocyclic systems. MCRs are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step.

For instance, a one-pot, three-component reaction has been successfully employed for the synthesis of benzothiazin-4-ones, which are structurally related to benzothiepinones. This reaction involves the condensation of an amine, an aldehyde, and thiosalicylic acid. nih.gov This strategy, which combines multiple starting materials in a single reaction vessel, offers a convergent approach to heterocyclic scaffolds. The yields for these syntheses are often moderate to good, as exemplified by the preparation of various 2,3-dihydro-4H-benzo[e] researchgate.netnih.govthiazin-4-one derivatives (Table 1). nih.gov

| Amine Component | Aldehyde Component | Product | Yield (%) |

| 4-(2-aminoethyl)morpholine | 4-methoxybenzaldehyde | 2-(4-methoxyphenyl)-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e] researchgate.netnih.govthiazin-4-one | 50 |

| N-(3-aminopropyl)piperidine | 4-nitrobenzaldehyde | 2-(4-nitrophenyl)-3-(3-(piperidin-1-yl)propyl)-2,3-dihydro-4H-benzo[e] researchgate.netnih.govthiazin-4-one | 52 |

| 1-(2-aminoethyl)piperidine | 4-nitrobenzaldehyde | 2-(4-nitrophenyl)-3-(2-(piperidin-1-yl)ethyl)-2,3-dihydro-4H-benzo[e] researchgate.netnih.govthiazin-4-one | 93 |

Table 1: Examples of Benzothiazin-4-one Synthesis via Multicomponent Reaction. nih.gov

Adapting such MCR strategies to the synthesis of 1-benzothiepin-5(2H)-one, 4-phenyl- would likely involve the reaction of a sulfur-containing building block, a component to introduce the phenyl group at the 4-position, and a third component to complete the seven-membered ring. One-pot approaches for the synthesis of other complex heterocyclic systems, such as 4-arylidene imidazolin-5-ones from amino acid esters, isocyanates, and α-bromoketones, further highlight the versatility of MCRs in generating diverse molecular architectures. nih.gov

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

Green Chemistry Methodologies (e.g., Microwave, Ultrasonic Irradiation, Metal-Free Syntheses)

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. Green chemistry principles, such as the use of microwave irradiation, ultrasonic energy, and metal-free catalysts, have been successfully applied to the synthesis of various heterocyclic compounds, including those related to the 1-benzothiepinone core.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of 4-phenylquinazolin-2(1H)-one derivatives, for example, has been efficiently achieved under microwave conditions, with reaction times of about one hour and yields ranging from 31% to 92%. nih.gov Similarly, a library of 1,4-benzodiazepine-2,5-diones has been prepared using a microwave-assisted fluorous synthesis approach. nih.gov These examples suggest that the synthesis of 1-Benzothiepin-5(2H)-one, 4-phenyl- could be significantly optimized by employing microwave technology, potentially reducing reaction times and improving yields. Microwave-assisted one-pot multicomponent reactions have also been reported for the synthesis of various oxazine (B8389632) derivatives, demonstrating the synergy between these two green chemistry approaches. arkat-usa.org

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green methodology. The formation of 1,5-benzothiazepine (B1259763) derivatives has been efficiently carried out under ultrasonic irradiation, highlighting the potential of this technique for the synthesis of related sulfur-containing heterocycles. researchgate.net The use of ultrasound can lead to enhanced reaction rates and yields, often under milder conditions than conventional methods. nih.gov For instance, the synthesis of 2,4-substituted 1,5-benzothiazepine derivatives has been achieved in good yields using ultrasonication as a green chemistry tool. researchgate.net Furthermore, the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been promoted by ultrasound irradiation in water, showcasing the eco-friendly nature of this technique. eurjchem.com

Metal-Free Syntheses: The development of metal-free synthetic routes is highly desirable to avoid contamination of products with toxic heavy metals. Metal-free approaches for the synthesis of nitrogen-containing heterocycles like 1,4-benzodiazepines and quinazolinones have been developed, proceeding at room temperature with good functional group tolerance and excellent yields. nih.gov These methods often rely on the reactivity of specific starting materials and the use of organic catalysts or reagents. The synthesis of various quinazolin-4-carboxamides has been achieved through a catalyst-free one-pot multicomponent reaction, demonstrating the feasibility of metal-free strategies for complex heterocycle synthesis. bohrium.com

Enantioselective Synthetic Approaches for Chiral Benzothiepin Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. While specific examples for 1-Benzothiepin-5(2H)-one, 4-phenyl- are scarce, the principles have been applied to related structures. For instance, the enantioselective synthesis of chiral 1,5-benzodiazepin-2-ones has been achieved through Pd-catalyzed asymmetric hydrogenation, yielding products with up to 99% enantiomeric excess (ee). nih.gov Similarly, N-heterocyclic carbene (NHC)-catalyzed intramolecular annulation has been used for the enantioselective synthesis of aza-flavanones with an all-carbon quaternary stereocenter. nih.gov A one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has also been developed using a quinine-derived urea (B33335) organocatalyst. chemistryviews.org These methodologies, which utilize chiral metal complexes or organocatalysts to control the stereochemical outcome of a reaction, could potentially be adapted for the asymmetric synthesis of 1-Benzothiepin-5(2H)-one, 4-phenyl-. Recent advances in asymmetric catalysis using borane-based Lewis acids in cooperation with chiral ligands have also shown promise in various enantioselective transformations. mdpi.com

Enzymatic resolution provides a green and highly selective method for the separation of enantiomers. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and esters. For example, the enzymatic resolution of racemic 4-phenyl-2-butanol (B1222856) has been achieved using a one-pot enzymatic cascade, yielding both (S)- and (R)-enantiomers of the corresponding chiral amine with high enantioselectivity. nih.govnih.gov Another example is the enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol, where immobilized Lecitase™ Ultra showed high activity and enantioselectivity. researchgate.net This technique could be applied to a racemic mixture of a suitable precursor of 1-Benzothiepin-5(2H)-one, 4-phenyl-, such as a chiral alcohol intermediate, to obtain the desired enantiomerically pure compound. The enzymatic kinetic resolution of racemic alcohols to produce chiral acetates is a well-established method for obtaining enantiomerically pure building blocks for drug synthesis. researchgate.net

Synthesis of Functionalized and Derivatized 1-Benzothiepin-5(2H)-one, 4-phenyl- Scaffolds

The ability to introduce various functional groups onto the 1-benzothiepin-5(2H)-one, 4-phenyl- scaffold is crucial for modulating its physicochemical properties and biological activity. One-pot multicomponent approaches are particularly well-suited for generating libraries of diverse compounds. For example, a one-pot approach for the synthesis of furan-2(5H)-one derivatives containing indole (B1671886) fragments demonstrates the potential for creating complex molecules from simple starting materials. researchgate.net

The synthesis of 4-N-alkylamino derivatives of tetrahydro-1,4-benzodiazepin-5-one highlights a strategy for introducing substituents onto a core heterocyclic structure. nih.gov Furthermore, the synthesis of 1,5-disubstituted tetrazole-benzofuran hybrid systems via a one-pot five-component reaction showcases the power of MCRs in generating highly functionalized and complex molecular architectures. tsijournals.com These strategies could be adapted to introduce a variety of substituents at different positions of the 1-Benzothiepin-5(2H)-one, 4-phenyl- ring system, allowing for the exploration of structure-activity relationships.

Synthetic Pathways to 4-Phenyl-1-Benzothiepin-5(2H)-one and its Analogs: A Review

The 1-benzothiepin-5(2H)-one scaffold, particularly with a 4-phenyl substitution, represents a core structure of significant interest in medicinal chemistry. Its derivatives have been explored for a variety of pharmacological activities. This article focuses on the synthetic methodologies employed to functionalize this heterocyclic system, providing a detailed overview of key chemical transformations.

1 Halogenation and Halogenated Benzothiepin Intermediates

The introduction of halogen atoms onto the 1-benzothiepin-5(2H)-one framework serves as a crucial step for further structural diversification, enabling subsequent cross-coupling reactions to introduce a variety of substituents. While direct halogenation of 1-benzothiepin-5(2H)-one, 4-phenyl- is not extensively documented, analogous reactions on related heterocyclic systems provide insight into potential synthetic strategies.

For instance, regioselective halogenation of similar scaffolds like 1,4-benzodiazepinones has been achieved using N-halosuccinimides (NXS), where X can be bromine or iodine. These reactions can be directed to either the fused benzene (B151609) ring or a pendant phenyl group by carefully selecting the reaction conditions, such as the presence or absence of a palladium catalyst. In a catalyst-free environment, direct halogenation with NXS typically occurs on the central aromatic ring. Conversely, palladium-catalyzed C-H activation can direct halogenation to the ortho position of a phenyl substituent.

A plausible synthetic route for the halogenation of 1-benzothiepin-5(2H)-one, 4-phenyl- could involve the following hypothetical reaction:

| Starting Material | Reagent | Catalyst | Product |

| 1-Benzothiepin-5(2H)-one, 4-phenyl- | N-Bromosuccinimide (NBS) | None | Bromo-substituted 1-Benzothiepin-5(2H)-one, 4-phenyl- |

| 1-Benzothiepin-5(2H)-one, 4-phenyl- | N-Iodosuccinimide (NIS) | Pd(OAc)₂ | Iodo-substituted 1-Benzothiepin-5(2H)-one, 4-phenyl- |

2 Modification of the Carbonyl Group

The carbonyl group at the 5-position of the 1-benzothiepin-5(2H)-one ring is a versatile functional handle for a wide array of chemical modifications. Standard carbonyl chemistry can be applied to introduce new structural motifs and alter the electronic and steric properties of the molecule.

Common transformations of the carbonyl group include reduction to the corresponding alcohol, reductive amination to introduce amino functionalities, and conversion to a thiocarbonyl group. For example, reduction with sodium borohydride (B1222165) would yield the corresponding 5-hydroxy derivative. The resulting alcohol can then be used in subsequent reactions, such as etherification or esterification.

Furthermore, the carbonyl group can be converted to a thione using reagents like Lawesson's reagent. This transformation is particularly relevant in the synthesis of certain heterocyclic derivatives and can influence the biological activity of the resulting compounds.

3 Introduction of Spirocyclic Moieties

The incorporation of spirocyclic systems onto the 1-benzothiepin-5(2H)-one backbone can lead to novel three-dimensional structures with unique pharmacological profiles. Spirocycles can be introduced at various positions, most commonly at the carbon atoms adjacent to the carbonyl group or the sulfur atom.

One common strategy for the synthesis of spiro-oxiranes is the reaction of the ketone with a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide. For instance, the reaction of 1-benzothiepin-5(2H)-one, 4-phenyl- with a suitable ylide could yield a spiro[1-benzothiepin-4,2'-oxiran]-5(2H)-one derivative.

Another approach involves the use of multi-component reactions. For example, the condensation of a 1,3-dione with an isatin (B1672199) derivative in the presence of an arylamine has been shown to produce spiro[dihydropyridine-oxindole] derivatives. libretexts.org A similar strategy could potentially be adapted for the synthesis of spiro compounds derived from 1-benzothiepin-5(2H)-one.

A representative reaction for the formation of a spiro-oxirane is shown below:

| Starting Material | Reagent | Product |

| 1-Benzothiepin-5(2H)-one, 4-phenyl- | Dimethylsulfoxonium methylide | spiro[1-benzothiepin-4,2'-oxiran]-5(2H)-one, 4-phenyl- |

4 Annulation to Form Fused Heterocyclic Systems (e.g., Pyrazoles, Pyridines)

The 1-benzothiepin-5(2H)-one core can serve as a building block for the construction of more complex, fused heterocyclic systems. Annulation reactions, where a new ring is fused onto the existing benzothiepin framework, can lead to the formation of pyrazole, pyridine, and other heterocyclic rings.

A notable example is the synthesis of nih.gov-benzothiepino[5,4-b]pyridine derivatives. nih.gov This has been achieved through the reaction of 4-arylmethylene-3,4-dihydro- nih.gov-benzothiepin-5(2H)-ones with malononitrile (B47326) in the presence of a sodium alkoxide. nih.gov This reaction proceeds in a highly regioselective manner to afford 2-alkoxy-4-aryl-5,6-dihydro- nih.gov-benzothiepino[5,4-b]pyridine-3-carbonitriles. nih.gov

The general scheme for this annulation is as follows:

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-Arylmethylene-3,4-dihydro- nih.gov-benzothiepin-5(2H)-one | Malononitrile | Sodium alkoxide in alcohol | 2-Alkoxy-4-aryl-5,6-dihydro- nih.gov-benzothiepino[5,4-b]pyridine-3-carbonitrile |

Similarly, reaction with cyanothioacetamide in the presence of a catalytic amount of piperidine (B6355638) can yield the corresponding 2-thioxo- nih.gov-benzothiepino[5,4-b]pyridines. nih.gov These fused systems have shown potential as anti-inflammatory agents. nih.gov

5 Derivatization via Grignard Reagents and Related Organometallics

Grignard reagents are powerful nucleophiles that readily add to the carbonyl group of 1-benzothiepin-5(2H)-one, 4-phenyl-, leading to the formation of tertiary alcohols. This reaction provides a straightforward method for introducing a wide variety of alkyl, aryl, and vinyl groups at the 5-position of the benzothiepin ring.

The general reaction involves the treatment of the benzothiepinone with an organomagnesium halide (Grignard reagent) in an ethereal solvent, followed by an acidic workup to protonate the resulting alkoxide. mnstate.edumasterorganicchemistry.com The choice of the Grignard reagent determines the nature of the substituent introduced. For example, reaction with methylmagnesium bromide would yield a 5-hydroxy-5-methyl derivative.

A typical Grignard reaction is outlined below:

| Starting Material | Grignard Reagent | Product (after acidic workup) |

| 1-Benzothiepin-5(2H)-one, 4-phenyl- | Phenylmagnesium bromide | 5-Hydroxy-4,5-diphenyl-2,3,4,5-tetrahydro-1-benzothiepin |

| 1-Benzothiepin-5(2H)-one, 4-phenyl- | Ethylmagnesium bromide | 5-Ethyl-5-hydroxy-4-phenyl-2,3,4,5-tetrahydro-1-benzothiepin |

It is important to note that the reaction conditions must be strictly anhydrous, as Grignard reagents are highly reactive towards water. mnstate.edu

Chemical Reactivity and Transformation Pathways of 1 Benzothiepin 5 2h One, 4 Phenyl

Oxidation Reactions of the Sulfur Atom

The sulfur atom in the thiepin ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These transformations can significantly alter the chemical and physical properties of the parent molecule.

The selective oxidation of the sulfide (B99878) in 1-benzothiepin-5(2H)-one, 4-phenyl- to a sulfoxide (B87167) can be achieved using a variety of mild oxidizing agents. This conversion is a fundamental reaction for sulfur-containing heterocycles. researchgate.net Controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidant, is crucial to prevent over-oxidation to the sulfone. researchgate.net A range of reagents are commonly employed for this transformation, often chosen for their chemoselectivity. organic-chemistry.org For instance, reagents like hydrogen peroxide in the presence of a catalyst, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used. organic-chemistry.org The use of halogen-based reagents can also yield sulfoxides, though care must be taken to avoid potential side reactions like halogenation of the aromatic rings. researchgate.net

Table 1: Common Reagents for Sulfide to Sulfoxide Oxidation

| Oxidizing Reagent | Typical Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Catalytic (e.g., Tantalum Carbide), Room Temperature | organic-chemistry.org |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Stoichiometric amount, controlled temperature | researchgate.net |

| Sodium Metaperiodate (NaIO₄) | Excess reagent | researchgate.net |

| N-Bromosuccinimide (NBS) | Controlled stoichiometry | researchgate.net |

| Bromine (Br₂)/Sodium Nitrite (NaNO₂) | Aerobic, mild conditions | dntb.gov.ua |

Further oxidation of the sulfur atom in 1-benzothiepin-5(2H)-one, 4-phenyl-, or its sulfoxide derivative, yields the corresponding sulfone, 1-benzothiepin-5(2H)-one, 4-phenyl-, 1,1-dioxide. The direct oxidation of sulfides to sulfones is a common transformation. researchgate.net Stronger oxidizing conditions or an excess of the oxidizing agent are typically required for this conversion compared to sulfoxide formation. Reagents such as hydrogen peroxide, often in the presence of a suitable catalyst like niobium carbide, are effective for synthesizing sulfones from sulfides. organic-chemistry.org The use of permanganates supported on solid matrices has also been reported for the oxidation of sulfides to sulfones. organic-chemistry.org The synthesis of 1,4-benzothiepin-1,1-dioxide derivatives has been described in the patent literature, indicating the feasibility of this transformation on the benzothiepin core. google.com

Table 2: Common Reagents for Sulfide to Sulfone Oxidation

| Oxidizing Reagent | Typical Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Catalytic (e.g., Niobium Carbide), excess reagent | organic-chemistry.org |

| Urea-Hydrogen Peroxide/Phthalic Anhydride | Metal-free, ethyl acetate | organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Supported on manganese dioxide | organic-chemistry.org |

| 2,2,2-Trifluoroacetophenone | Catalytic, with H₂O₂ | organic-chemistry.org |

Nucleophilic Substitution Reactions on the Benzothiepin Skeleton

The 1-benzothiepin-5(2H)-one, 4-phenyl- structure contains an α,β-unsaturated ketone, which is a key site for nucleophilic attack. This system can undergo 1,4-conjugate addition reactions, where a nucleophile adds to the C4 position. This type of reaction is fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies on the nucleophilic substitution of this exact molecule are not prevalent, the reactivity can be inferred from general principles of enone chemistry.

One-pot processes combining nucleophilic substitution with other transformations, such as click reactions, have been developed for other aromatic systems. nih.govbeilstein-journals.org For instance, benzylic halides can be converted to azides via nucleophilic substitution with sodium azide, and then undergo cycloaddition. nih.govbeilstein-journals.org This highlights the utility of nucleophilic substitution in multistep syntheses. The susceptibility of the benzothiepinone system to nucleophilic attack would likely depend on the nature of the nucleophile and the reaction conditions.

Electrophilic Attack and Substitution Patterns

The benzothiepinone core contains two aromatic rings that can undergo electrophilic substitution: the fused benzene (B151609) ring and the 4-phenyl substituent. The regioselectivity of such reactions is governed by the electronic effects of the substituents on each ring. masterorganicchemistry.com

On the other hand, the 4-phenyl group is a separate aromatic ring that can also undergo electrophilic substitution. The substitution pattern on this ring would be directed by the benzothiepinone moiety to which it is attached.

Studies on complex polycyclic aromatic hydrocarbons have shown that the regioselectivity of electrophilic substitution is strongly controlled by the existing substituents. nih.govnih.gov For example, in substituted benzo[c]phenanthrenes, methoxy (B1213986) and hydroxyl groups have been shown to exert a stronger directing effect than methyl groups. nih.govnih.gov By analogy, the electron-donating and -withdrawing groups within the 1-benzothiepin-5(2H)-one, 4-phenyl- molecule will dictate the positions of electrophilic attack.

The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic ring on an electrophile to form a carbocationic intermediate known as a sigma complex or arenium ion. libretexts.orgbyjus.com This is typically the rate-determining step. masterorganicchemistry.com The subsequent loss of a proton restores the aromaticity of the ring. masterorganicchemistry.combyjus.com

Ring Expansion and Contraction Reactions within Benzothiepin Frameworks

The seven-membered thiepin ring is not as stable as five- or six-membered rings and can undergo ring transformation reactions.

Ring contraction of 1-benzothiepin derivatives to form more stable 1-benzothiophen systems has been reported. rsc.org This type of transformation suggests a potential reactive pathway for 1-benzothiepin-5(2H)-one, 4-phenyl-, which could lead to the formation of a five-membered thiophene (B33073) ring fused to the benzene ring. Such reactions are often driven by the formation of a thermodynamically more stable aromatic system. Ring contraction reactions can be initiated through various mechanisms, including Wagner-Meerwein rearrangements involving carbocation intermediates. etsu.edu

Conversely, ring expansion reactions could also be envisioned, potentially leading to eight-membered heterocyclic systems. researchgate.netwikipedia.org While less common, such reactions are a valuable tool in synthetic chemistry for accessing larger ring systems. researchgate.net For example, the reaction of 1,5-benzothiazepines with carbenes has been shown to lead to ring-opening and rearrangement products. jlu.edu.cn

Cycloaddition and Rearrangement Reactions

The conjugated system within 1-benzothiepin-5(2H)-one, 4-phenyl- suggests its potential to participate in cycloaddition reactions. These reactions are powerful methods for constructing cyclic molecules. For example, [5+1] cycloaddition reactions have been reported for the synthesis of six-membered rings from vinylcyclopropanes and carbon monoxide. organic-chemistry.org While direct examples for the benzothiepin system are scarce, the presence of a conjugated diene-like moiety within the thiepin ring could allow it to act as a component in cycloaddition reactions, such as a Diels-Alder reaction, depending on the reaction partner and conditions. Metal-free [5+1] cycloaddition reactions have also been developed for the synthesis of other heterocyclic systems like 2H-1,4-oxazines from donor-acceptor aziridines. rsc.org

Rearrangement reactions are also a possibility for the benzothiepin framework. As mentioned earlier, the reaction of related 1,5-benzothiazepines can lead to complex rearrangements, yielding both ring-contracted and ring-opened products. jlu.edu.cn These types of transformations often proceed through reactive intermediates and can provide access to novel molecular scaffolds.

Advanced Spectroscopic and Structural Characterization of 1 Benzothiepin 5 2h One, 4 Phenyl Systems

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman Spectroscopy, serves as a fundamental tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present. For derivatives of 1-Benzothiepin-5(2H)-one, characteristic vibrational bands are expected. For instance, the FT-IR spectrum of a related compound, diphenylamine, shows characteristic peaks for N-H stretching at 3383 cm⁻¹, aromatic C-H stretching at 3084 and 3040 cm⁻¹, aromatic C=C stretching at 1596 and 1494 cm⁻¹, and C-N stretching at 1172 cm⁻¹. rsc.org The synthesis and characterization of various novel compounds are often confirmed using FT-IR spectroscopy to identify key functional groups. nih.govresearchgate.netnih.govnih.gov

Raman Spectroscopy (RS) and Surface-Enhanced Raman/Infrared Absorption (SERS/SEIRA)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

¹H and ¹³C NMR are fundamental one-dimensional NMR techniques. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

In the ¹H NMR spectrum, the chemical shifts (δ) of protons are influenced by their local electronic environment. For example, aromatic protons typically resonate in the range of 7-8 ppm. In a related benzoxazine (B1645224) monomer, protons of the aromatic ring appear around 7.0 ppm. researchgate.net The chemical shifts of protons in various phenyl-containing compounds have been extensively documented. rsc.orgrsc.orgrsc.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of every unique carbon atom. For instance, in a series of substituted anilines, the carbon chemical shifts vary depending on the substituent, with values ranging from approximately 101 to 148 ppm. rsc.org Similarly, detailed ¹³C NMR data is available for a variety of complex heterocyclic compounds. rsc.orgrsc.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Phenyl-Containing Compounds

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Diphenylamine rsc.org | CDCl₃ | 7.26–7.21 (m, 4H), 7.06–7.03 (m, 4H), 6.93–6.90 (m, 2H), 6.88 (brs, 1H) | 143.3, 129.6, 121.3, 118.0 |

| 4-(Phenylamino)benzonitrile rsc.org | CDCl₃ | 7.46 (d, J = 8.4 Hz, 2H), 7.36 (t, J = 8.0 Hz, 2H), 7.17 (d, J = 8.0 Hz, 2H), 7.13 (t, J = 7.2 Hz, 1H), 6.97 (d, J = 8.4 Hz, 2H), 6.18 (bs, 1H) | 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, 101.3 |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole rsc.org | CDCl₃ | 7.79-7.81 (m, 2H), 7.66 (s, 1H), 7.30-7.42 (m, 8H), 5.58 (s, 2H) | 148.1, 134.6, 130.4, 129.1, 128.7, 128.1, 128.0, 125.6, 119.5, 54.1 |

Note: This table provides examples from related structures to illustrate typical chemical shift ranges.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei. rsc.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It helps establish the connectivity of proton spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It is highly sensitive and allows for the unambiguous assignment of protons to their attached carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. sdsu.educolumbia.edu HMBC is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons). researchgate.net

The combination of these 2D NMR experiments allows for a step-by-step assembly of the molecular structure, confirming the placement of the phenyl group and the arrangement of atoms within the benzothiepin core. youtube.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Upon ionization, the parent molecule (molecular ion, M⁺) can break apart into smaller, characteristic fragment ions. The fragmentation pattern is like a molecular fingerprint and can be used to deduce the structure of the original molecule. For example, in the mass spectrum of diphenylamine, the molecular ion peak (M⁺) is observed at m/z 169, and a prominent fragment is seen at m/z 77, corresponding to the phenyl group (C₆H₅). rsc.org Analysis of the fragmentation of 1-Benzothiepin-5(2H)-one, 4-phenyl- would be expected to show fragments corresponding to the loss of the phenyl group and other characteristic cleavages of the thiepin ring, providing definitive evidence for the proposed structure.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed, publicly available experimental data for the advanced spectroscopic and structural characterization of the specific compound 1-Benzothiepin-5(2H)-one, 4-phenyl- is not available.

Specifically, no research findings could be located for the following analytical methods as they pertain directly to this molecule:

High-Resolution Mass Spectrometry (HRMS): No published studies were found that report the exact mass measurement or elemental composition analysis of 1-Benzothiepin-5(2H)-one, 4-phenyl-.

X-ray Crystallography: There are no accessible reports detailing the single-crystal X-ray analysis of this compound. Therefore, definitive data on its three-dimensional structure, bond lengths, bond angles, and crystal packing is not available in the public domain.

Chiroptical Spectroscopy (e.g., Circular Dichroism - CD): Information regarding the chiroptical properties of 1-Benzothiepin-5(2H)-one, 4-phenyl- is absent from the available literature. Consequently, there is no experimental data on its enantiomeric purity or the determination of its absolute configuration using techniques like Circular Dichroism.

While extensive research exists on various other heterocyclic compounds containing phenyl and ketone functionalities, the explicit instructions to focus solely on 1-Benzothiepin-5(2H)-one, 4-phenyl- prevent the inclusion of data from these related but structurally distinct molecules. The generation of scientifically accurate and verifiable content for the requested sections is therefore not possible at this time.

Computational and Theoretical Studies on 1 Benzothiepin 5 2h One, 4 Phenyl and Its Reactivity

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary tool for quantum chemical calculations in many chemical investigations, offering a balance between computational cost and accuracy. nih.gov For a molecule like 1-Benzothiepin-5(2H)-one, 4-phenyl-, DFT allows for a detailed exploration of its structural and electronic characteristics. Such calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set like 6-311G(d,p). mdpi.com

Geometry Optimization and Conformational Analysis

The three-dimensional structure of 1-Benzothiepin-5(2H)-one, 4-phenyl- is crucial for its reactivity and interactions. The seven-membered thiepin ring is not planar and can adopt several conformations. Computational geometry optimization is employed to find the most stable, low-energy conformation of the molecule. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

For related seven-membered ring systems like benzazepines and benzodiazepines, conformational analysis has shown that chair-like conformations with bulky substituents in equatorial positions are often the most stable. nih.govnih.gov In the case of 1-Benzothiepin-5(2H)-one, 4-phenyl-, the phenyl group at the 4-position would likely favor a pseudo-equatorial orientation to minimize steric hindrance. The flexibility of the thiepin ring allows for various twist-boat and chair conformations, and their relative energies can be calculated to determine the most probable structure under given conditions.

Illustrative Optimized Geometrical Parameters for 1-Benzothiepin-5(2H)-one, 4-phenyl-

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.80 | ||

| C=O | 1.22 | ||

| C-N | - | C-S-C | 101.5 |

| C-C (phenyl) | 1.39 (avg.) | C-C-C (phenyl) | 120.0 (avg.) |

| C4-C(phenyl) | 1.50 | ||

| C-H | 1.09 (avg.) | ||

| Phenyl Ring Twist | ~45 |

Note: The data in this table is illustrative and based on typical values for similar molecular fragments. It serves to represent the kind of information obtained from geometry optimization.

Electronic Structure Analysis and Molecular Orbitals (e.g., Electron Density, Electrostatic Potential Mapping)

The electronic structure of a molecule governs its reactivity. DFT calculations provide valuable information about the distribution of electrons within 1-Benzothiepin-5(2H)-one, 4-phenyl-. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. mdpi.com

For this molecule, the HOMO is expected to be localized primarily on the sulfur atom and the fused benzene (B151609) ring due to the presence of lone pairs on the sulfur and the delocalized π-system. The LUMO is likely to be centered on the α,β-unsaturated ketone moiety, specifically the C=C-C=O system, which acts as an electron-accepting group.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In an MEP map of 1-Benzothiepin-5(2H)-one, 4-phenyl-, regions of negative potential (typically colored red or yellow) would be expected around the carbonyl oxygen and the electron-rich aromatic rings, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms.

Illustrative Frontier Molecular Orbital Energies for 1-Benzothiepin-5(2H)-one, 4-phenyl-

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 3.7 |

Note: This data is for illustrative purposes only and represents plausible values for a molecule of this type.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can predict various spectroscopic properties, which is invaluable for structure confirmation. The calculation of vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra. Characteristic vibrational modes for 1-Benzothiepin-5(2H)-one, 4-phenyl- would include the C=O stretch, C-S stretch, and aromatic C-H and C=C stretching vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a good degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.gov By calculating the magnetic shielding for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be obtained and compared to experimental data to confirm the proposed structure. bohrium.comgithub.io

Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts

| Spectroscopic Data | Predicted Value |

| Vibrational Frequencies | |

| C=O Stretch | 1680 cm⁻¹ |

| C-S Stretch | 700 cm⁻¹ |

| Aromatic C=C Stretch | 1600-1450 cm⁻¹ |

| NMR Chemical Shifts | |

| ¹H (aromatic) | 7.0-8.0 ppm |

| ¹³C (C=O) | 195 ppm |

| ¹³C (aromatic) | 125-140 ppm |

Note: The data in this table is illustrative and intended to exemplify the output of such calculations.

Computational Assessment of Non-linear Optical Properties

Molecules with extensive π-conjugation and donor-acceptor groups can exhibit significant non-linear optical (NLO) properties. The benzothiepine system, with its sulfur donor and carbonyl acceptor, could possess such characteristics. Computational methods can be used to calculate the molecular hyperpolarizabilities (β), which are a measure of the NLO response. rsc.orgrsc.org These calculations can guide the design of new materials for applications in optoelectronics and photonics. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For instance, in the synthesis of related heterocyclic systems, intermediates that are too unstable to be isolated experimentally can be studied computationally. nih.gov For 1-Benzothiepin-5(2H)-one, 4-phenyl-, DFT can be used to model potential synthetic routes, calculate the activation energies of transition states, and determine the most likely reaction pathway. This provides insights that can be used to optimize reaction conditions and improve yields.

In Silico Exploration of Chemical Interactions and Selectivity

The interactions of 1-Benzothiepin-5(2H)-one, 4-phenyl- with other molecules, such as biological macromolecules, can be explored using in silico methods like molecular docking. nih.gov Although this article does not delve into biological activity, the principles of molecular docking can be described. This technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For the title compound, docking studies could reveal how the phenyl group and the benzothiepine core interact with a binding site through forces like hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov This can explain the selectivity of its interactions and guide the design of new derivatives with tailored properties. nih.gov

Structure-Property Relationship Modeling in Benzothiepin Systems

The chemical reactivity of a molecule like 1-Benzothiepin-5(2H)-one, 4-phenyl- is significantly influenced by the electronic properties of its substituents. The phenyl group at the 4-position and the inherent characteristics of the benzothiepinone core dictate the electron distribution and, consequently, its susceptibility to chemical reactions.

Substituents on an aromatic ring can either donate or withdraw electron density, which in turn affects the reactivity of the entire molecule. libretexts.orglumenlearning.comlumenlearning.com Electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring towards electrophilic attack. lumenlearning.comlumenlearning.com

In the case of 1-Benzothiepin-5(2H)-one, 4-phenyl-, the phenyl group at the 4-position can be considered a key modulator of reactivity. The nature of substituents on this phenyl ring would further fine-tune the electronic environment. For instance, the introduction of an electron-donating group (e.g., -OCH₃) on the phenyl ring would be expected to increase the electron density of the system, potentially enhancing its reactivity in certain reactions. In contrast, an electron-withdrawing group (e.g., -NO₂) would likely decrease its reactivity.

Computational methods, such as Density Functional Theory (DFT), are instrumental in quantifying these effects. DFT calculations can determine various molecular descriptors that correlate with reactivity. mdpi.com These descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): This provides a map of the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Natural Bond Orbital (NBO) analysis: This analysis can provide insights into charge distribution and delocalization within the molecule.

Table 1: Hypothetical Influence of Substituents on the Reactivity of 4-Phenyl-1-Benzothiepin-5(2H)-one Derivatives

| Substituent on 4-Phenyl Group | Electronic Effect | Predicted Effect on Ring Reactivity |

| -OCH₃ | Electron-donating | Activation |

| -CH₃ | Electron-donating | Activation |

| -H | Neutral | Baseline |

| -Cl | Electron-withdrawing (inductive) | Deactivation |

| -NO₂ | Electron-withdrawing (resonance) | Strong Deactivation |

This table is illustrative and based on general principles of substituent effects in aromatic systems. Specific computational studies would be required to confirm these predictions for the 1-benzothiepin-5(2H)-one scaffold.

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing how a molecule interacts with other molecules, including biological targets. For 1-Benzothiepin-5(2H)-one, 4-phenyl-, the potential for chirality and specific conformational preferences can significantly influence its molecular interactions.

If the benzothiepin ring is not perfectly planar, the 4-phenyl substituent could exist in different spatial orientations. The presence of a chiral center would lead to the existence of enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit different biological activities and metabolic profiles because biological systems, such as enzymes and receptors, are themselves chiral.

Molecular modeling techniques are essential for studying the stereochemical aspects of molecules. These methods can predict the most stable three-dimensional conformations and how different stereoisomers might interact with a binding site. For instance, docking studies can simulate the binding of a ligand to a receptor, providing insights into the preferred orientation and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the complex.

While specific stereochemical studies on 1-Benzothiepin-5(2H)-one, 4-phenyl- are not available, research on other heterocyclic compounds highlights the importance of stereochemistry. For example, molecular modeling of lappaconitine-1,5-benzodiazepine hybrids has been used to understand their mechanism of action and how their three-dimensional structure relates to their biological activity. mdpi.com

Emerging Research Frontiers and Future Prospects in 1 Benzothiepin 5 2h One, 4 Phenyl Chemistry

Development of Novel Synthetic Strategies for Complex Benzothiepin Architectures

The synthesis of the core 1-benzothiepin-5(2H)-one structure serves as a foundation for creating more complex, polycyclic architectures with potentially enhanced biological activities or material properties. A significant area of research involves using substituted benzothiepinones as building blocks for fused heterocyclic systems.

One notable strategy involves the reaction of 4-arylmethylene-3,4-dihydro- nih.gov-benzothiepin-5(2H)-ones with malononitrile (B47326). nih.gov This reaction, conducted in an appropriate alcohol in the presence of sodium, leads to the regioselective formation of 2-alkoxy-4-aryl-5,6-dihydro- nih.gov-benzothiepino[5,4-b]pyridine-3-carbonitriles. nih.gov This method provides a direct route to fuse a pyridine ring onto the benzothiepin framework, creating a more complex and rigid molecular structure. The structure of the resulting polycyclic compound has been confirmed through independent synthesis and single-crystal X-ray diffraction studies. nih.gov

The development of "green" and more efficient synthetic methodologies is a pervasive trend in organic chemistry, and the synthesis of related benzothiazepine scaffolds provides insight into future directions for benzothiepin chemistry. Researchers have utilized ultrasound irradiation to accelerate reactions and improve yields. nih.gov For instance, the condensation of 2-aminothiophenol with chalcones to form 1,5-benzothiazepine (B1259763) derivatives has been successfully achieved using ferrous sulfate as a catalyst under ultrasonic conditions at 40°C. nih.gov Another eco-friendly approach employs polyethylene glycol-400 (PEG-400) as a recyclable solvent and mediator for the cyclization of chalcones with 2-aminothiophenol, resulting in high yields in short reaction times. nih.gov These green chemistry principles are increasingly being applied to the synthesis of diverse heterocyclic systems and represent a promising avenue for the future synthesis of complex benzothiepin architectures.

Table 1: Comparison of Synthetic Strategies for Benzothiepine-Related Scaffolds

| Method | Starting Materials | Catalyst/Reagent | Key Feature | Resulting Structure |

|---|---|---|---|---|

| Pyridine Annulation | 4-Arylmethylene-3,4-dihydro- nih.gov-benzothiepin-5(2H)-ones, Malononitrile | Sodium in Alcohol | Regioselective cyclization | nih.gov-Benzothiepino[5,4-b]pyridines |

| Ultrasound-Assisted Synthesis | 2-Aminothiophenol, Substituted Chalcones | Ferrous Sulfate | Green chemistry, short reaction time | 1,5-Benzothiazepines |

Exploration of Underexplored Reaction Manifolds and Catalyst Systems

The reactivity of the 1-benzothiepin-5(2H)-one core is rich and offers opportunities for discovering novel transformations. The exploration of different reagents and catalyst systems can unlock new reaction pathways and lead to diverse molecular scaffolds. For example, the reaction of 4-arylmethylene-3,4-dihydro- nih.gov-benzothiepin-5(2H)-ones with cyanothioacetamide in the presence of a catalytic amount of piperidine (B6355638) yields 4-aryl-3-cyano-5,6-dihydro- nih.gov-benzothiepino[5,4-b]pyridine-2(1H)-thiones. nih.gov However, changing the catalyst to a stoichiometric amount of a basic catalyst like piperidine or morpholine and reacting 3,4-dihydro- nih.gov-benzothiepin-5(2H)-one with arylidenecyanothioacetamides does not yield the expected fused pyridine but instead produces piperidinium or morpholinium salts of 4-aryl-3,5-dicyano-6-thioxo-2(1H)-pyridinethiolate monohydrates. nih.gov This demonstrates how subtle changes in reaction conditions and stoichiometry can lead to completely different product outcomes.

The broader field of seven-membered heterocycle synthesis is continuously exploring novel catalyst systems. For the synthesis of 1,5-benzodiazepines, a related class of compounds, a wide array of catalysts has been investigated, including various Lewis acids, Brønsted organoacids, supported catalysts, and nanocatalysts. researchgate.net For instance, silica-supported dodecatungstophosphoric acid has been shown to be an efficient and recyclable solid acid catalyst for the condensation of o-phenylenediamines with ketones. researchgate.net In some cases, catalyst-free conditions have been developed for the synthesis of 1,5-benzodiazepines, relying on the intrinsic reactivity of the starting materials, which aligns with the principles of green chemistry. nih.govrsc.org The application of such diverse catalytic systems to the synthesis of 1-benzothiepin-5(2H)-one derivatives remains a largely underexplored but promising research area.

Table 2: Catalyst Systems in the Synthesis of Benzodiazepines and Related Heterocycles

| Catalyst Type | Example | Reaction Type | Advantage |

|---|---|---|---|

| Solid Acid | Silica-Supported Dodecatungstophosphoric Acid | Condensation | Recyclable, easy handling |

| Organocatalyst | Nicotine-based on silica nanoparticles | Tandem reaction | Green chemistry |

| Zeolite | H-ferrierite zeolite | Cyclocondensation | High purity, solvent-free |

Integration of High-Throughput Experimentation and Automation in Benzothiepin Synthesis

The demand for large libraries of novel compounds for drug discovery and materials science has driven the adoption of high-throughput experimentation (HTE) and automated synthesis platforms. researchgate.net These technologies enable the rapid screening of reaction conditions and the synthesis of a large number of derivatives for structure-activity relationship (SAR) studies. While the application of these techniques specifically to 1-benzothiepin-5(2H)-one, 4-phenyl- is not yet widely reported, the automated synthesis of other heterocyclic libraries provides a clear blueprint for future research. nih.gov

Automated synthesis platforms, such as the Synple 2 system, utilize pre-filled reagent cartridges to perform reactions, purifications, and isolation of products with minimal human intervention. sigmaaldrich.com Such systems are capable of performing a wide range of chemical transformations, including the formation of N-heterocycles, reductive aminations, and Suzuki couplings, all of which are relevant to the derivatization of the benzothiepin scaffold. sigmaaldrich.com The creation of diverse libraries of heterocyclic compounds is a key requirement in modern drug discovery, and automated solid-phase synthesis is a powerful tool to achieve this. researchgate.net The combination of HTE with rapid analytical techniques allows for the accelerated design and discovery of novel lead compounds. nih.gov Applying these automated workflows to the 1-benzothiepin-5(2H)-one, 4-phenyl- core would enable the rapid generation of a library of analogs with diverse substituents, facilitating the exploration of their chemical and biological properties.

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. For complex heterocyclic systems, DFT calculations can provide insights that are difficult to obtain through experimental means alone. While specific DFT studies on 1-benzothiepin-5(2H)-one, 4-phenyl- are not prominent in the literature, computational studies on related benzodiazepine (B76468) and benzothiophene (B83047) systems highlight the potential of these methods.

DFT calculations at levels such as B3LYP/6-31G(d,p) have been used to analyze the relationships between the electronic structure of benzodiazepine derivatives and their receptor affinity. researchgate.net Such studies can help in building pharmacophores and designing new molecules with improved biological activity. researchgate.net Furthermore, computational methods are used to predict various molecular properties, including optimized geometries, vibrational frequencies (FT-IR and Raman), and NMR chemical shifts, which can aid in the structural elucidation of newly synthesized compounds. In the context of materials science, computational studies can predict the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing their potential in electronic applications. nih.gov The application of these advanced computational methodologies to the 1-benzothiepin-5(2H)-one, 4-phenyl- system could predict its reactivity, guide synthetic efforts, and identify potential applications.

Potential Applications in Advanced Materials Science based on Electronic Structure

Sulfur-containing fused heterocyclic compounds are of great interest in the field of materials science, particularly for applications in organic electronics. nih.govresearchgate.net The electronic properties of these molecules can be tuned by modifying their chemical structure, leading to materials with desirable characteristics for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), which share structural similarities with the benzothiepin core, have been extensively studied as organic semiconductors. mdpi.com These materials exhibit favorable properties such as high charge carrier mobility, good thermal stability, and solution processability. mdpi.com The introduction of a phenyl group, as in 1-benzothiepin-5(2H)-one, 4-phenyl-, can significantly influence the π-conjugation and molecular packing in the solid state, which are critical factors for charge transport.

Research on BTBT derivatives has shown that chemical modifications, such as the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, can dramatically alter the electronic properties of the molecule. nih.govresearchgate.netmdpi.com This modification turns the electron-donating thienyl sulfur into a strong electron-accepting group, which affects the electron distribution and can improve the stability of the material against oxidation. mdpi.com These findings suggest that 1-benzothiepin-5(2H)-one, 4-phenyl- and its derivatives could be promising candidates for new organic electronic materials. The carbonyl group and the phenyl substituent provide handles for further functionalization, allowing for the fine-tuning of their electronic and physical properties for specific applications in advanced materials science.

Table of Compounds

| Compound Name |

|---|

| 1-Benzothiepin-5(2H)-one, 4-phenyl- |

| 4-Arylmethylene-3,4-dihydro- nih.gov-benzothiepin-5(2H)-ones |

| Malononitrile |

| 2-Alkoxy-4-aryl-5,6-dihydro- nih.gov-benzothiepino[5,4-b]pyridine-3-carbonitriles |

| 3,4-Dihydro- nih.gov-benzothiepin-5(2H)-one |

| Arylidenecyanothioacetamides |

| 4-Aryl-3-cyano-5,6-dihydro- nih.gov-benzothiepino[5,4-b]pyridine-2(1H)-thiones |

| 4-Aryl-3,5-dicyano-6-thioxo-2(1H)-pyridinethiolate |

| Cyanothioacetamide |

| 2-Aminothiophenol |

| Chalcones |

| 1,5-Benzothiazepines |

| o-Phenylenediamines |

| 1,5-Benzodiazepines |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 1-Benzothiepin-5(2H)-one, 4-phenyl-?

- Methodological Answer : Cyclization reactions using thiophene derivatives are typical. Key reagents include Lawesson’s reagent for thionation (to introduce the sulfur atom) and palladium catalysts (e.g., Suzuki-Miyaura coupling for aryl group introduction). Reaction conditions often require inert atmospheres (N₂/Ar) and controlled temperatures (60–120°C) to optimize yield .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., phenyl group at C4) .

- IR Spectroscopy : Identifies carbonyl (C=O) and sulfur-containing functional groups .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure, including bond angles and torsion angles (e.g., monoclinic crystal system with P21/c space group) .

Q. How can reaction yield be optimized during synthesis?

- Methodological Answer : Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst Loading : Palladium catalysts (0.5–2 mol%) balance cost and efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) removes byproducts .

Advanced Research Questions

Q. How can computational methods predict reactivity or regioselectivity in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulates solvent effects and conformational stability under varying conditions .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

- Methodological Answer :

- Assay Validation : Use positive/negative controls (e.g., known receptor agonists/antagonists) to confirm assay reliability .

- Purity Verification : HPLC with UV/Vis detection (≥95% purity) ensures observed activity is compound-specific .

- Receptor Isoform Profiling : Test activity against multiple receptor subtypes to identify selectivity .

Q. How can structural modifications improve pharmacokinetic properties?

- Methodological Answer :

- Solubility Enhancement : Introduce hydroxyl (-OH) or sulfonate (-SO3H) groups to increase hydrophilicity .

- Metabolic Stability : Fluorination at strategic positions reduces CYP450-mediated degradation .

Q. What advanced techniques study interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real-time .

- Cryo-EM/Molecular Docking : Visualizes ligand-receptor binding modes at atomic resolution .

Q. How to address discrepancies in crystallographic data interpretation?

- Methodological Answer :

- Rietveld Refinement : Cross-validates experimental X-ray data with computational models to resolve ambiguities in electron density maps .

- Twinned Crystal Analysis : Applies software (e.g., PLATON) to detect and correct for twinning artifacts .

Notes

- Methodological Depth : Answers emphasize experimental design, data validation, and advanced analytical techniques to align with academic research rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.